A Comprehensive Technical Guide to 7-Chlorobenzofuran-5-carbonitrile: Synthesis, Properties, and Therapeutic Potential
A Comprehensive Technical Guide to 7-Chlorobenzofuran-5-carbonitrile: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzofuran derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide array of biological activities.[1][2] These activities include antimicrobial, anti-inflammatory, and anticancer properties.[1][3] The benzofuran scaffold, a fusion of a benzene and a furan ring, serves as a versatile platform for the development of novel therapeutic agents.[4] This guide provides an in-depth technical overview of a specific derivative, 7-Chlorobenzofuran-5-carbonitrile, focusing on its chemical identity, properties, synthesis, and potential applications in drug discovery.
Chemical Identity and Properties
CAS Number: 1427420-85-6[5][6]
Molecular Formula: C₉H₄ClNO[5]
Molecular Weight: 177.59 g/mol [5]
IUPAC Name: 7-chloro-1-benzofuran-5-carbonitrile[5]
While specific experimental data for the physical properties of 7-Chlorobenzofuran-5-carbonitrile are not widely published, computational predictions and data from related compounds provide valuable insights.
| Property | Value/Information | Source |
| CAS Number | 1427420-85-6 | [5][6][7] |
| Molecular Formula | C₉H₄ClNO | [5] |
| Molecular Weight | 177.59 g/mol | [5] |
| IUPAC Name | 7-chloro-1-benzofuran-5-carbonitrile | [5] |
| Topological Polar Surface Area | 36.9 Ų | [5] |
| Hydrogen Bond Donor Count | 0 | [5] |
| Hydrogen Bond Acceptor Count | 2 | [5] |
| Rotatable Bond Count | 0 | [5] |
| XLogP3-AA | 2.7 | [5] |
Synthesis of Benzofuran Derivatives
The synthesis of substituted benzofurans can be achieved through various strategies. A common and effective method involves the palladium- and copper-catalyzed Sonogashira coupling reaction followed by an intramolecular cyclization.[8] While a specific protocol for 7-Chlorobenzofuran-5-carbonitrile is not detailed in publicly available literature, a general and adaptable synthetic workflow is presented below, based on established methodologies for analogous compounds.[9]
General Synthetic Workflow
The synthesis of a substituted benzofuran-carbonitrile, such as the target molecule, typically starts from a suitably substituted phenol. The following diagram illustrates a plausible synthetic route.
Caption: A generalized synthetic workflow for substituted benzofuran derivatives.
Step-by-Step Methodology (Hypothetical Protocol based on Analogs)
-
Iodination of the Phenolic Precursor: A substituted 3-hydroxytoluene is subjected to iodination to introduce an iodine atom at a position that will facilitate the subsequent coupling reaction.
-
Sonogashira Coupling: The resulting iodophenol is then coupled with a suitable terminal alkyne, such as (trimethylsilyl)acetylene, in the presence of a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper co-catalyst (e.g., CuI).[8]
-
Cyclization: The resulting phenylacetylene derivative undergoes intramolecular cyclization, often facilitated by a base, to form the benzofuran ring system.
-
Functional Group Interconversion: The nitrile group can be introduced at an appropriate stage, for instance, from a corresponding aldehyde or carboxylic acid precursor. The chloro substituent would be present on the starting phenolic material.
Spectroscopic Characterization
The structural elucidation of 7-Chlorobenzofuran-5-carbonitrile would rely on a combination of spectroscopic techniques. Below are the expected characteristic signals based on the analysis of related benzofuran structures.[10][11][12][13]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region, corresponding to the protons on the benzofuran ring system. The chemical shifts and coupling constants would be influenced by the electron-withdrawing effects of the chloro and cyano groups.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbon atoms of the benzofuran core, the nitrile carbon, and the carbons bearing the chloro and cyano substituents.
Infrared (IR) Spectroscopy
The IR spectrum of 7-Chlorobenzofuran-5-carbonitrile would exhibit characteristic absorption bands for the following functional groups:
-
C≡N stretch: A sharp, medium-intensity band around 2220-2260 cm⁻¹.
-
Aromatic C-H stretch: Bands above 3000 cm⁻¹.
-
C=C stretching (aromatic): Peaks in the 1450-1600 cm⁻¹ region.
-
C-O-C stretch (ether): Bands in the 1000-1300 cm⁻¹ region.
-
C-Cl stretch: Absorption in the fingerprint region, typically between 600-800 cm⁻¹.
Mass Spectrometry (MS)
The mass spectrum, particularly under electron ionization (EI), would show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion peak would be characteristic of a molecule containing one chlorine atom (an M+2 peak with approximately one-third the intensity of the molecular ion peak). Fragmentation patterns would likely involve the loss of small molecules such as HCN and CO.[12][14]
Potential Applications in Drug Discovery
Benzofuran derivatives are recognized as privileged scaffolds in medicinal chemistry due to their wide range of pharmacological activities.[1] The introduction of halogen and nitrile functionalities can significantly modulate the biological properties of the core structure.
Anticancer Activity
Numerous studies have demonstrated the potent anticancer activity of substituted benzofuran derivatives.[3][15][16] Halogenated benzofurans, in particular, have shown enhanced cytotoxic effects against various cancer cell lines.[3] The mechanism of action often involves the induction of apoptosis and the inhibition of key signaling pathways involved in cancer cell proliferation.[16]
Caption: General mechanism of anticancer action for benzofuran derivatives.
Antimicrobial Activity
Benzofuran derivatives have also been extensively investigated for their antimicrobial properties against a broad spectrum of bacteria and fungi.[1][17][18] The presence of electron-withdrawing groups can enhance the antimicrobial potency of the benzofuran scaffold.[18]
Safety and Handling
As with any chemical compound, 7-Chlorobenzofuran-5-carbonitrile should be handled with appropriate safety precautions in a laboratory setting. This includes the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood to avoid inhalation of any potential dust or vapors. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
7-Chlorobenzofuran-5-carbonitrile is a promising heterocyclic compound with significant potential for application in drug discovery and development. Its structural features suggest the likelihood of interesting biological activities, particularly in the areas of oncology and infectious diseases. While specific experimental data for this compound is limited in the public domain, this guide provides a comprehensive overview based on the well-established chemistry and pharmacology of the benzofuran class of molecules. Further research into the synthesis, characterization, and biological evaluation of 7-Chlorobenzofuran-5-carbonitrile is warranted to fully explore its therapeutic potential.
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